![molecular formula C29H34N4O4S2 B12372658 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, a naphthalen-2-ylmethyl group, and a sulfamoylphenyl ethyl chain, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide involves multiple steps, including the formation of the thieno[3,4-d]imidazole core, the attachment of the naphthalen-2-ylmethyl group, and the incorporation of the sulfamoylphenyl ethyl chain. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have biological activity, making it a candidate for studying biochemical pathways and interactions.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as drug development.
Industry: The compound may have applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Understanding these interactions can provide insights into its potential therapeutic effects and guide further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-d]imidazole derivatives and molecules with naphthalen-2-ylmethyl or sulfamoylphenyl groups. These compounds may share some structural features and biological activities.
Uniqueness
The uniqueness of 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide lies in its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a valuable compound for exploring new scientific and therapeutic avenues.
Properties
Molecular Formula |
C29H34N4O4S2 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C29H34N4O4S2/c30-39(36,37)24-13-10-20(11-14-24)15-16-33(18-21-9-12-22-5-1-2-6-23(22)17-21)27(34)8-4-3-7-26-28-25(19-38-26)31-29(35)32-28/h1-2,5-6,9-14,17,25-26,28H,3-4,7-8,15-16,18-19H2,(H2,30,36,37)(H2,31,32,35)/t25-,26-,28-/m0/s1 |
InChI Key |
GQUWEVAYCADWIY-NSVAZKTRSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC5=CC=CC=C5C=C4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC5=CC=CC=C5C=C4)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


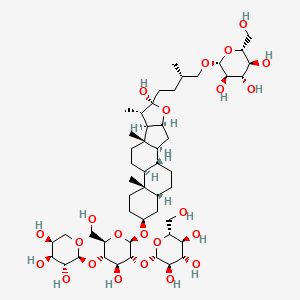
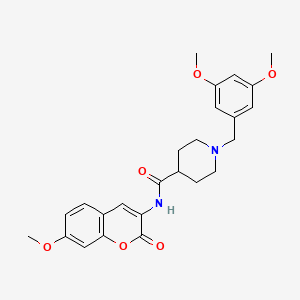
![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)
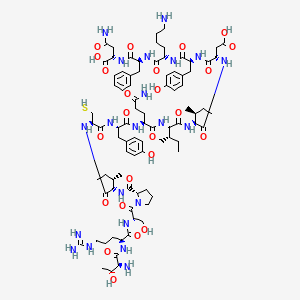
![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)
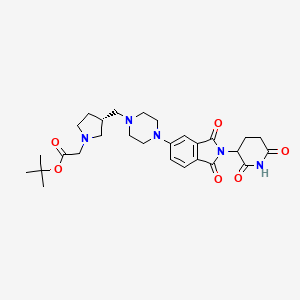

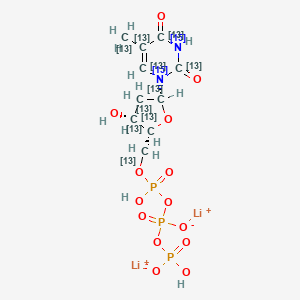


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-(2,5-dinitroanilino)hexanoic acid](/img/structure/B12372629.png)

![4-[4-[bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2~{H}-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B12372632.png)

